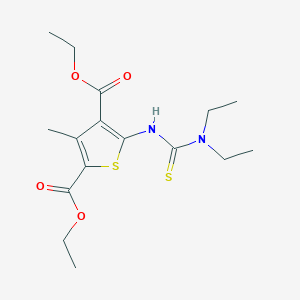![molecular formula C13H15N3O2S B274992 Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer, and since then has been extensively studied for its potential therapeutic applications.
作用機序
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can inhibit the proliferation of T cells, B cells, and natural killer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate for lab experiments is its specificity for JAK3, which allows for the selective inhibition of JAK3-dependent cytokine signaling pathways. However, one limitation of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical utility.
将来の方向性
There are several potential future directions for research on Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, there is ongoing research on the use of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in combination with other immunomodulatory agents, such as monoclonal antibodies, for the treatment of autoimmune diseases.
合成法
The synthesis of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves several steps, starting with the reaction of 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with cyclopropylamine to yield the corresponding amide. The amide is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. The final compound is obtained by treating the ethyl ester with hydrochloric acid.
科学的研究の応用
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
特性
製品名 |
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
|---|---|
分子式 |
C13H15N3O2S |
分子量 |
277.34 g/mol |
IUPAC名 |
ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-7(2)9-11(16-8-4-5-8)14-6-15-12(9)19-10/h6,8H,3-5H2,1-2H3,(H,14,15,16) |
InChIキー |
OSCSKMCXKSPVHN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C |
正規SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274909.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274912.png)
![methyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274913.png)
![methyl 2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274914.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)


![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)
